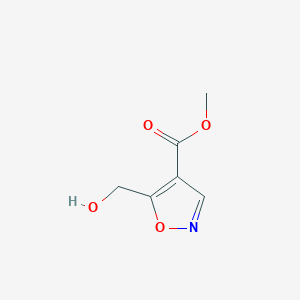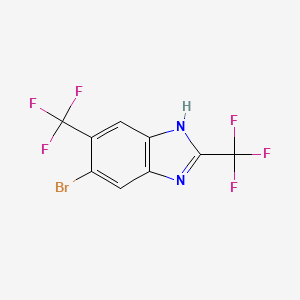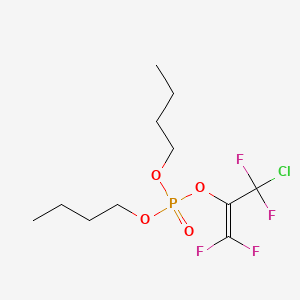
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester is a chemical compound with the molecular formula C11H18ClF4O4P. This compound is known for its unique structure, which includes both fluorine and chlorine atoms, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester typically involves the reaction of 3-chloro-1,1,3,3-tetrafluoroprop-1-ene with dibutyl phosphate. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled to maintain the desired reaction conditions, ensuring consistent quality and high yield. Advanced purification techniques are employed to remove any impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while substitution reactions can produce a variety of substituted esters .
Applications De Recherche Scientifique
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mécanisme D'action
The mechanism by which phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its fluorine and chlorine atoms play a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, dibutyl 1-(chlorodifluoromethyl)-2,2-difluoroethenyl ester
- Phosphoric acid, 2-chloro-1-methylethyl bis (3-chloropropyl) ester
Uniqueness
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester stands out due to its unique combination of fluorine and chlorine atoms, which imparts distinct chemical properties. This makes it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry .
Propriétés
Numéro CAS |
73972-74-4 |
|---|---|
Formule moléculaire |
C11H18ClF4O4P |
Poids moléculaire |
356.68 g/mol |
Nom IUPAC |
dibutyl (3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl) phosphate |
InChI |
InChI=1S/C11H18ClF4O4P/c1-3-5-7-18-21(17,19-8-6-4-2)20-9(10(13)14)11(12,15)16/h3-8H2,1-2H3 |
Clé InChI |
WCUPOZAWCODDFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC(=C(F)F)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
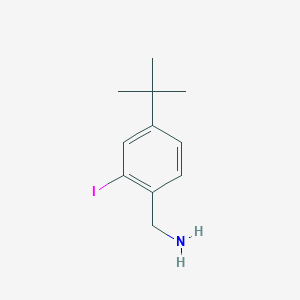

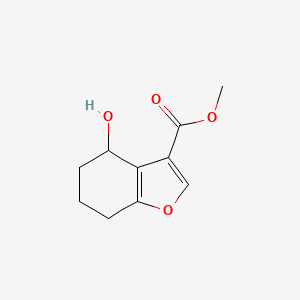
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
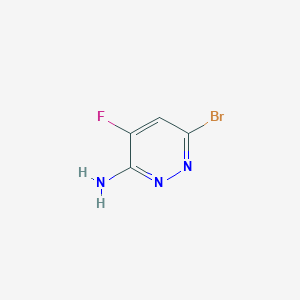

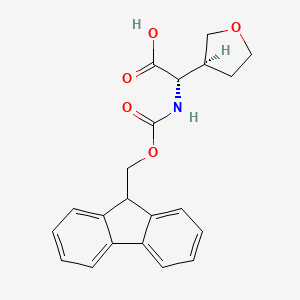

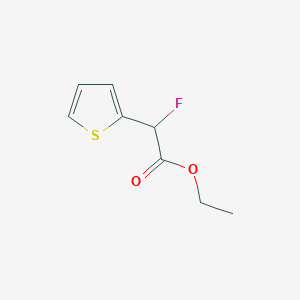
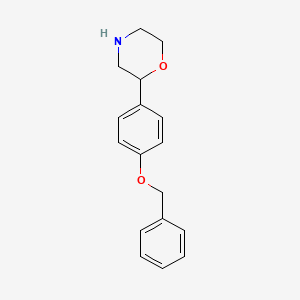
![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
